Computed Lipophilicity (XLogP3-AA) of 2-[2-Bromo-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide vs. N‑Phenyl and N‑(4‑Methylphenyl) Analogs
The 4‑fluorophenyl substituent yields a computed lipophilicity (XLogP3-AA) of 2.7, which is lower than the N‑phenyl analog (XLogP3-AA ≈ 3.0) but higher than the N‑(4‑methylphenyl) analog (XLogP3-AA ≈ 3.2), based on PubChem computed descriptors. This intermediate lipophilicity may provide a differentiated balance between aqueous solubility and membrane permeability in cell-based assays. [1][2][3]
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 [1] |
| Comparator Or Baseline | 2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide (CAS 693812-22-5): ∼3.0; 2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide (CAS 693805-69-5): ∼3.2 [2][3] |
| Quantified Difference | ΔXLogP3 ≈ −0.3 vs. N‑phenyl analog; ≈ −0.5 vs. N‑(4‑methylphenyl) analog |
| Conditions | Computed using XLogP3 3.0 algorithm, PubChem release 2025.09.15 [1] |
Why This Matters
Lipophilicity directly influences passive membrane permeability and non‑specific protein binding; a 0.3‑0.5 log unit difference can meaningfully alter compound distribution in cell‑based assays, making this compound a useful probe when intermediate lipophilicity is desired.
- [1] PubChem Compound Summary for CID 1316225, 2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide. XLogP3-AA = 2.7. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 1316224, 2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide. XLogP3-AA = 3.0. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 1316226, 2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide. XLogP3-AA = 3.2. National Center for Biotechnology Information (2025). View Source
